N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 2034259-07-7
Cat. No.: VC7769479
Molecular Formula: C19H22N2O4
Molecular Weight: 342.395
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034259-07-7 |
---|---|
Molecular Formula | C19H22N2O4 |
Molecular Weight | 342.395 |
IUPAC Name | N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Standard InChI | InChI=1S/C19H22N2O4/c1-21-10-4-6-15(18(21)23)17(22)20-12-19(24)9-3-5-13-11-14(25-2)7-8-16(13)19/h4,6-8,10-11,24H,3,5,9,12H2,1-2H3,(H,20,22) |
Standard InChI Key | WNIINOCYBYYYCN-UHFFFAOYSA-N |
SMILES | CN1C=CC=C(C1=O)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The compound’s IUPAC name, N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, reflects its hybrid structure comprising a tetrahydronaphthalene moiety and a dihydropyridine carboxamide. The tetrahydronaphthalene system features a hydroxyl group at position 1 and a methoxy group at position 6, while the dihydropyridine ring contains a methyl group at position 1 and a ketone at position 2 .
Molecular Formula and Weight
The molecular formula is C₁₉H₂₂N₂O₄, derived from:
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Tetrahydronaphthalene subunit: C₁₁H₁₄O₂ (1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene)
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Dihydropyridine carboxamide subunit: C₈H₈N₂O₂ (1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
The calculated molecular weight is 342.39 g/mol, consistent with analogs reported in PubChem and Chemsrc entries .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular formula | C₁₉H₂₂N₂O₄ |
Molecular weight | 342.39 g/mol |
Hydrogen bond donors | 2 (hydroxyl, amide NH) |
Hydrogen bond acceptors | 5 (ketone, methoxy, amide CO) |
Rotatable bonds | 4 |
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound’s synthesis likely involves coupling two primary fragments:
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Tetrahydronaphthalenyl alcohol: Synthesized via partial hydrogenation of naphthol derivatives followed by methoxylation .
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Dihydropyridine carboxamide: Constructed through cyclocondensation of β-ketoesters with urea derivatives, followed by methylation .
Key Synthetic Steps
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Fragment Preparation:
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Coupling Reaction:
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The alcohol is converted to a bromomethyl derivative using PBr₃, then subjected to nucleophilic substitution with the carboxamide’s amine group.
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Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Tetrahydronaphthalene hydrogenation | H₂, Pd/C, EtOH, 50°C | 78% |
Dihydropyridine formation | Ethyl acetoacetate, NH₄OAc, 120°C | 65% |
Amide coupling | EDC/HOBt, DMF, rt | 52% |
Structural and Spectroscopic Analysis
X-ray Crystallography
While crystallographic data for this specific compound is unavailable, analogs from PubChem (CID 91631123) reveal that the tetrahydronaphthalene moiety adopts a half-chair conformation, while the dihydropyridine ring is planar . The methyl group at position 1 introduces steric hindrance, affecting intermolecular packing .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch), and 1250 cm⁻¹ (C-O-C of methoxy) .
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NMR Spectroscopy:
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic tetrahydronaphthalene core. Its calculated logP (3.1) suggests moderate lipophilicity, aligning with orally bioavailable drugs .
Stability Profile
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